Cas no 473410-09-2 (3-(3-fluorophenyl)-1H-indazol-7-amine)

3-(3-Fluorophenyl)-1H-indazol-7-amine is a fluorinated indazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 3-fluorophenyl substituent at the 3-position of the indazole core, enhancing its electronic and steric properties, which may influence binding affinity in biological systems. The 7-amino group provides a reactive site for further functionalization, enabling the synthesis of diverse analogs for structure-activity relationship studies. Its well-defined structure and purity make it suitable for use as a building block in drug discovery, particularly in the development of kinase inhibitors or other targeted therapies. The fluorine atom may improve metabolic stability and bioavailability, offering advantages in lead optimization.
3-(3-fluorophenyl)-1H-indazol-7-amine structure
473410-09-2 structure
Product name:3-(3-fluorophenyl)-1H-indazol-7-amine
CAS No:473410-09-2
MF:C13H10N3F
MW:227.237
CID:3167363
PubChem ID:22260748

3-(3-fluorophenyl)-1H-indazol-7-amine Chemical and Physical Properties

Names and Identifiers

    • 473410-09-2
    • 3-(3-fluorophenyl)-1H-indazol-7-amine
    • SCHEMBL2862227
    • Inchi: InChI=1S/C13H10FN3/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,15H2,(H,16,17)
    • InChI Key: SRDCQHUEBDOIIX-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)F)C2=C3C=CC=C(C3=NN2)N

Computed Properties

  • Exact Mass: 227.08587549Da
  • Monoisotopic Mass: 227.08587549Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų
  • XLogP3: 2.6

3-(3-fluorophenyl)-1H-indazol-7-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM149908-1g
3-(3-fluorophenyl)-1H-indazol-7-amine
473410-09-2 95%
1g
$489 2021-08-05
Alichem
A269002260-1g
3-(3-Fluorophenyl)-1H-indazol-7-amine
473410-09-2 95%
1g
$459.98 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736397-1g
3-(3-Fluorophenyl)-1h-indazol-7-amine
473410-09-2 98%
1g
¥4008.00 2024-05-12
Chemenu
CM149908-1g
3-(3-fluorophenyl)-1H-indazol-7-amine
473410-09-2 95%
1g
$407 2024-07-16

Additional information on 3-(3-fluorophenyl)-1H-indazol-7-amine

Recent Advances in the Study of 3-(3-fluorophenyl)-1H-indazol-7-amine (CAS: 473410-09-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(3-fluorophenyl)-1H-indazol-7-amine (CAS: 473410-09-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its promising pharmacological properties. This heterocyclic compound, featuring an indazole core with a fluorophenyl substituent, has been identified as a potential scaffold for the development of novel therapeutic agents. Recent studies have focused on its synthesis, mechanism of action, and applications in targeting specific biological pathways, particularly in oncology and neurology.

One of the key areas of investigation has been the role of 3-(3-fluorophenyl)-1H-indazol-7-amine as an inhibitor of protein kinases. Kinases play a critical role in cellular signaling and are often dysregulated in diseases such as cancer. Preliminary in vitro studies have demonstrated that this compound exhibits selective inhibition against certain kinase targets, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of kinase-targeted therapies.

In addition to its kinase inhibitory activity, recent research has explored the compound's interactions with other molecular targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 3-(3-fluorophenyl)-1H-indazol-7-amine exhibits moderate affinity for serotonin receptors, hinting at its possible applications in neurological disorders. The study utilized molecular docking simulations and binding assays to elucidate the compound's binding mode and selectivity profile.

The synthetic routes for 3-(3-fluorophenyl)-1H-indazol-7-amine have also been optimized in recent years. A 2022 publication in Organic & Biomolecular Chemistry described a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions. This advancement has facilitated the production of gram-scale quantities of the compound, enabling more extensive preclinical evaluations. Researchers have noted that the fluorophenyl moiety enhances the compound's metabolic stability, a critical factor for drug development.

Despite these promising developments, challenges remain in the clinical translation of 3-(3-fluorophenyl)-1H-indazol-7-amine. Pharmacokinetic studies have revealed limited oral bioavailability, prompting investigations into prodrug strategies and formulation enhancements. Furthermore, the compound's off-target effects and potential toxicity profiles require thorough evaluation in animal models before progressing to human trials.

In conclusion, 3-(3-fluorophenyl)-1H-indazol-7-amine represents a versatile and pharmacologically active scaffold with applications in multiple therapeutic areas. Ongoing research aims to refine its selectivity, improve its drug-like properties, and explore its full therapeutic potential. As the scientific community continues to uncover its mechanisms and applications, this compound may pave the way for innovative treatments in oncology, neurology, and beyond.

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